molecular formula C12H9BrN2O3 B12290342 N-(6-Bromo-1-nitro-2-naphthyl)acetamide

N-(6-Bromo-1-nitro-2-naphthyl)acetamide

Cat. No.: B12290342
M. Wt: 309.11 g/mol
InChI Key: VLPCMJUXIVYJAU-UHFFFAOYSA-N
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Description

N-(6-Bromo-1-nitro-2-naphthyl)acetamide is a chemical compound with the molecular formula C12H9BrN2O3 and a molecular weight of 309.12 g/mol. This compound is known for its unique structure, which includes a bromine atom and a nitro group attached to a naphthalene ring, making it a valuable research chemical.

Preparation Methods

The synthesis of N-(6-Bromo-1-nitro-2-naphthyl)acetamide typically involves the reaction of 6-bromo-1-nitro-2-naphthylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the acetamide group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(6-Bromo-1-nitro-2-naphthyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.

Common reagents used in these reactions include nucleophiles like sodium methoxide for substitution, hydrogen gas with palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(6-Bromo-1-nitro-2-naphthyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(6-Bromo-1-nitro-2-naphthyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine atom may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

N-(6-Bromo-1-nitro-2-naphthyl)acetamide can be compared with similar compounds such as N-(3-bromo-2-naphthyl)acetamide and N-(1-nitro-6-bromo-2-naphthyl)acetamide . These compounds share structural similarities but differ in the position of the bromine and nitro groups, which can influence their chemical reactivity and biological activities . The unique positioning of the functional groups in this compound makes it distinct and valuable for specific research applications .

Properties

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

IUPAC Name

N-(6-bromo-1-nitronaphthalen-2-yl)acetamide

InChI

InChI=1S/C12H9BrN2O3/c1-7(16)14-11-5-2-8-6-9(13)3-4-10(8)12(11)15(17)18/h2-6H,1H3,(H,14,16)

InChI Key

VLPCMJUXIVYJAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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